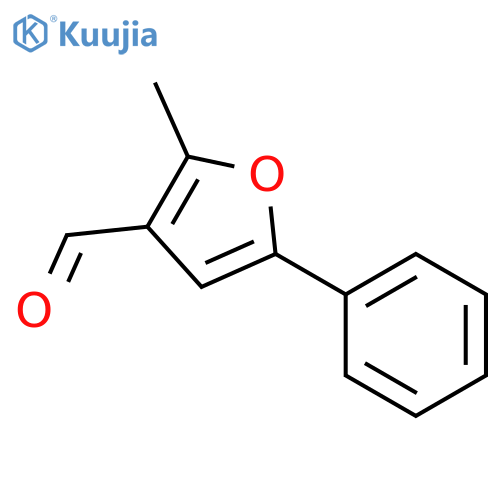Cas no 321309-42-6 (2-methyl-5-phenyl-3-furaldehyde)

321309-42-6 structure
商品名:2-methyl-5-phenyl-3-furaldehyde
2-methyl-5-phenyl-3-furaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxaldehyde,2-methyl-5-phenyl-
- 2-Methyl-5-phenyl-3-furaldehyde
- 2-methyl-5-phenylfuran-3-carbaldehyde
- AKOS006343244
- SCHEMBL3104199
- 2-methyl-5-phenyl-furan-3-carbaldehyde
- 2-methyl-5-phenyl-3-furancarboxaldehyde
- MS-22142
- 2-methyl-5-phenyl-3-furaldehyde, AldrichCPR
- J-510011
- A821151
- 321309-42-6
- DTXSID80383621
- FT-0612987
- QRBXYIYZWZGINC-UHFFFAOYSA-N
- DB-048163
- 2-methyl-5-phenyl-3-furaldehyde
-
- インチ: InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: QRBXYIYZWZGINC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=O)C=C(C2C=CC=CC=2)O1
計算された属性
- せいみつぶんしりょう: 186.06800
- どういたいしつりょう: 186.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- ゆうかいてん: 49 °C
- PSA: 30.21000
- LogP: 3.06750
2-methyl-5-phenyl-3-furaldehyde セキュリティ情報
- 危険カテゴリコード: 36/37/38-36-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
2-methyl-5-phenyl-3-furaldehyde 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-methyl-5-phenyl-3-furaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M356933-10mg |
2-methyl-5-phenyl-3-furaldehyde |
321309-42-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356933-100mg |
2-methyl-5-phenyl-3-furaldehyde |
321309-42-6 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M356933-50mg |
2-methyl-5-phenyl-3-furaldehyde |
321309-42-6 | 50mg |
$ 70.00 | 2022-06-03 |
2-methyl-5-phenyl-3-furaldehyde 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
321309-42-6 (2-methyl-5-phenyl-3-furaldehyde) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
